

Application Notes: Synthesis of Azelastine Utilizing 1-Methylazepan-4-one

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Compound of Interest

Compound Name: **1-Methylazepan-4-one**

Cat. No.: **B031119**

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Introduction

Azelastine is a second-generation antihistamine and mast cell stabilizer, distinguished by its potent, long-lasting, and multi-faceted anti-allergic and anti-inflammatory properties.^{[1][2][3]} It is widely used in the treatment of allergic rhinitis and conjunctivitis.^{[4][5]} A key building block in the chemical synthesis of Azelastine is **1-Methylazepan-4-one**, a versatile precursor whose azepane framework is fundamental to the final drug structure.^{[6][7]} This document provides detailed protocols and application notes on a common synthetic route for Azelastine hydrochloride starting from **1-Methylazepan-4-one** hydrochloride.

Synthesis Overview

The synthesis of Azelastine hydrochloride from **1-Methylazepan-4-one** hydrochloride is a multi-step process. A prevalent pathway involves the formation of an acylhydrazone intermediate through the reaction of **1-Methylazepan-4-one** hydrochloride with benzoyl hydrazine.^{[8][9]} This intermediate is then reduced, typically using a borohydride reagent. The final step is a condensation reaction between the reduced intermediate and a benzoic acid derivative, such as 2-(p-chlorophenylacetyl)benzoic acid, to form the Azelastine molecule, which is then converted to its hydrochloride salt.^{[8][9][10]}

Experimental Protocols

The following protocols are based on established synthetic methods described in patent literature.

Protocol 1: Synthesis of Azelastine Hydrochloride

This protocol outlines a three-step synthesis from **1-Methylazepan-4-one** hydrochloride.

Step 1: Acylhydrazone Formation

- To a reaction vessel, add **1-Methylazepan-4-one** hydrochloride and benzoyl hydrazine in a molar ratio of approximately 1:1.1.
- Stir the mixture at room temperature for 1-5 hours to allow for the formation of the acylhydrazone.
- Monitor the reaction progress using thin-layer chromatography (TLC).

Step 2: Reduction of Acylhydrazone

- Cool the reaction mixture from Step 1 to 0-10°C using an ice bath.
- Add a methanolic solution of potassium hydroxide (KOH) dropwise.
- Following the KOH addition, introduce potassium borohydride (KBH₄) portion-wise while maintaining the low temperature.
- After the addition is complete, allow the mixture to stir for 30 minutes at the reduced temperature.
- Raise the temperature to 40-50°C and continue stirring for approximately 6 hours.
- Upon completion, perform an appropriate work-up, which may include extraction with a suitable solvent like dichloromethane.

Step 3: Condensation and Salt Formation

- Prepare a solution of the reduced product from Step 2.
- In a separate vessel, prepare a solution of 2-(p-chlorophenylacetyl)benzoic acid.

- Combine the two solutions and facilitate the condensation reaction. The reaction is typically carried out under controlled pH and temperature.
- After the condensation is complete, isolate the Azelastine free base.
- Dissolve the base in a suitable solvent (e.g., acetone or isopropanol) and treat with a solution of hydrogen chloride (e.g., HCl in isopropanol) to precipitate Azelastine hydrochloride.
- Filter the resulting solid, wash with a cold solvent like acetone, and dry under vacuum to yield the final product.

Data Presentation

The yield of Azelastine synthesis can vary depending on the specific reaction conditions and purification methods employed. The following table summarizes yield data reported in various patented methods.

Synthetic Route	Starting Materials	Key Reagents	Overall Yield (%)	Reference
Method A	N-methyl hexahydro-azepin-4-one hydrochloride, benzoyl hydrazine, 2-(p-chlorophenyl acetyl) benzoic acid	Potassium borohydride	70-80%	[8]
Method B	1-methyl-hexahydroazin-4-one, 2-benzoyl-1-(hexahydro-1-methyl-1H-azin-4yl)-hydrazine, 2-(p-chlorophenylacet yl)-benzoic acid	-	44.0-45.7%	[11]
Method C	N-methylpiperidine-4-ketone (via ring expansion)	-	48.6%	[8]

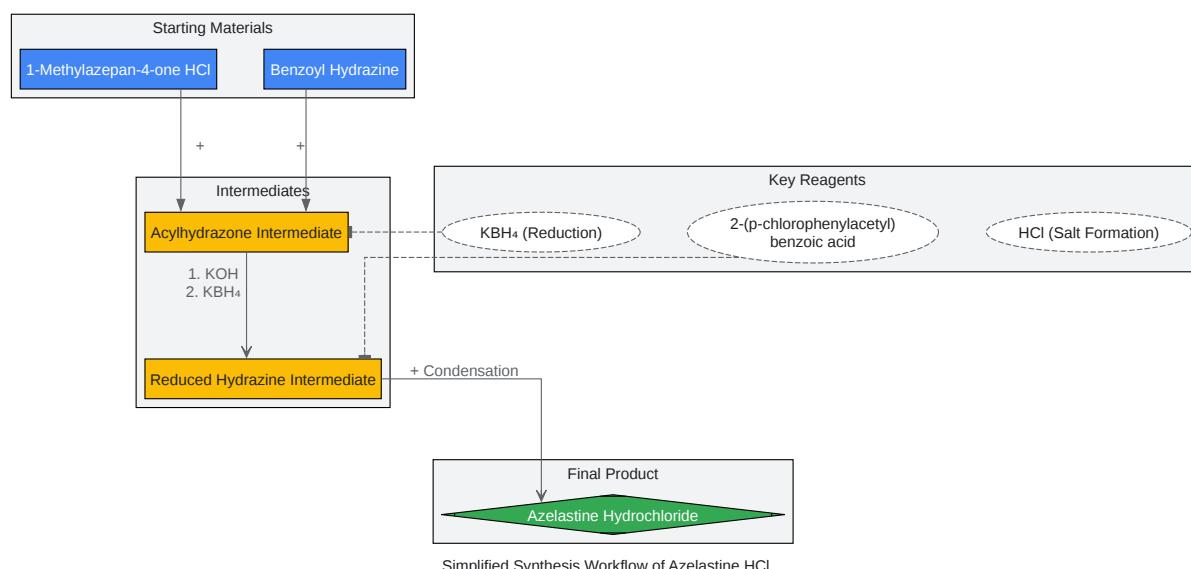
Table 1: Reported yields for different Azelastine synthesis routes.

During synthesis, several related substances can be formed as impurities. Characterization and control of these impurities are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[\[12\]](#)[\[13\]](#)

Visualizations

Synthesis Workflow

The following diagram illustrates the key transformations in the synthesis of Azelastine hydrochloride starting from **1-Methylazepan-4-one** hydrochloride.

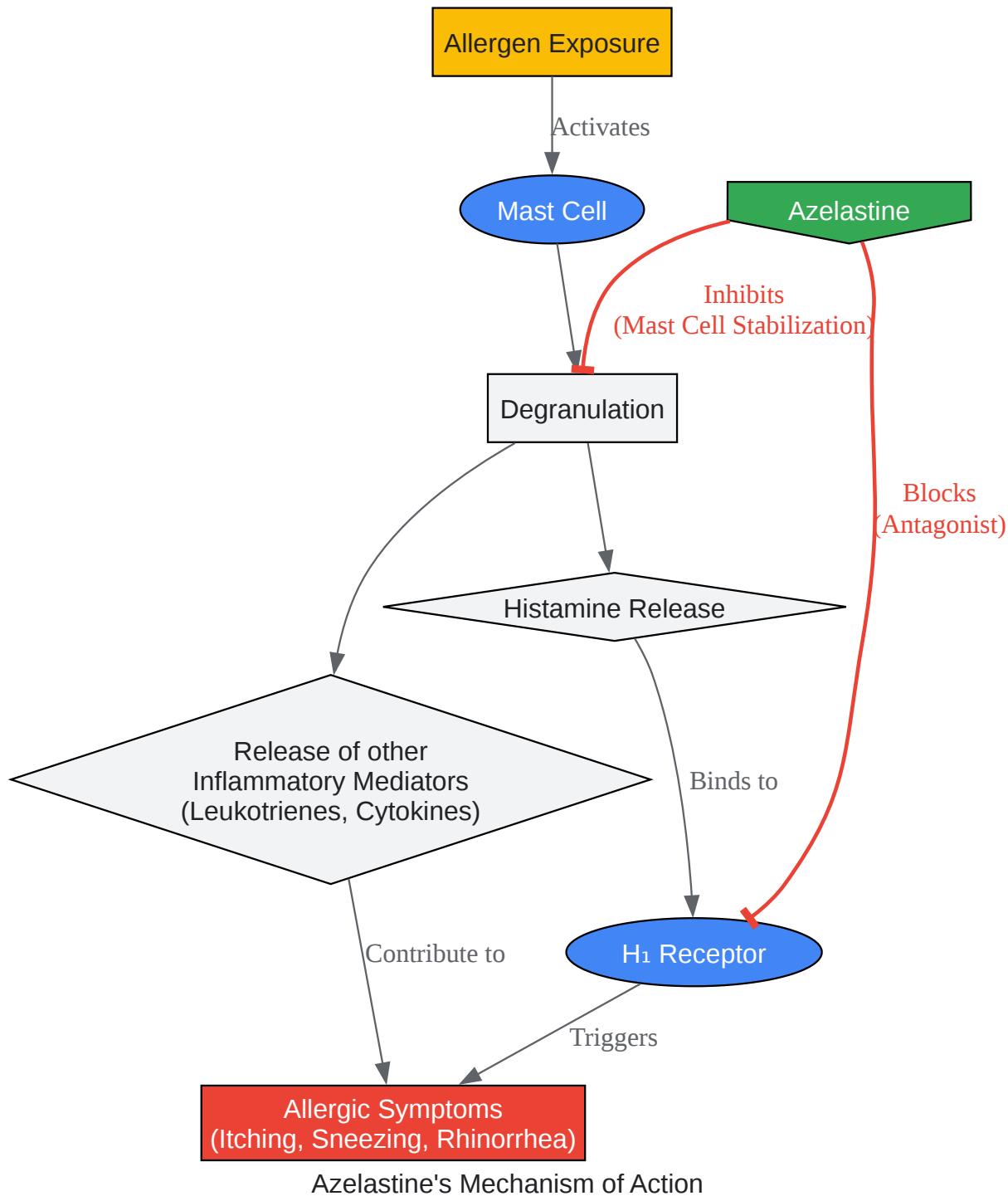


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Caption: A flowchart of the synthetic pathway from **1-Methylazepan-4-one** to Azelastine HCl.

Mechanism of Action: Azelastine's Anti-Allergic Effects

Azelastine exerts its therapeutic effects through multiple pathways, primarily by acting as a potent H₁ receptor antagonist and stabilizing mast cells. This dual action inhibits both the early and late phases of the allergic response.

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Caption: The dual-action mechanism of Azelastine in the allergic cascade.

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